molecular formula C46H38O8 B3178926 5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid CAS No. 868046-56-4

5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid

Cat. No. B3178926
M. Wt: 718.8 g/mol
InChI Key: IUJFLVSTXVUAGV-UHFFFAOYSA-N
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Description

This usually includes the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Supramolecular Liquid-Crystalline Networks

A key application of similar dicarboxylic acids is in the creation of supramolecular liquid-crystalline networks. Researchers have developed such networks by self-assembling multifunctional hydrogen-bond donor and acceptor molecules, leading to the formation of liquid-crystalline network structures. These structures display phases like smectic A and nematic, indicative of their potential utility in advanced material applications (Kihara et al., 1996).

Metal–Organic Frameworks (MOFs)

Dicarboxylic acids similar to the one have been used to construct a variety of novel metal–organic frameworks (MOFs). These MOFs feature different structures, including 1D, 2D, and 3D frameworks, demonstrating the versatility of these compounds in creating diverse molecular architectures. The coordination modes and structural characteristics significantly influence the construction of these complexes, highlighting their potential in designing targeted molecular structures (Sun et al., 2010).

Synthesis and Characterization of Poly (ester-imide)s

Another significant application is in the synthesis and characterization of new diacid monomers and poly (ester-imide)s. These compounds exhibit excellent solubility in polar aprotic solutions due to the presence of flexible groups in the polymer backbone. Additionally, they demonstrate superior thermal stability, with decomposition temperatures around 700 to 800°C, making them suitable for high-temperature applications (Kamel et al., 2019).

Molecular Recognition and Binding

These types of dicarboxylic acids have also been studied for their role in molecular recognition and binding. For instance, they have been used to create bis-phenylureas that can bind dicarboxylate salts through multiple hydrogen bonds. The binding affinities and association constants obtained from such studies are critical for understanding molecular interactions in various chemical and biological systems (Jeong et al., 1996).

Safety And Hazards

This involves studying the toxicity of the compound and the precautions that need to be taken while handling it.


Future Directions

This involves identifying areas where further research is needed, such as finding new synthesis methods, studying new reactions, or finding new applications for the compound.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H38O8/c1-23-37(29-7-15-33(16-8-29)43(47)48)25(3)41(26(4)38(23)30-9-17-34(18-10-30)44(49)50)42-27(5)39(31-11-19-35(20-12-31)45(51)52)24(2)40(28(42)6)32-13-21-36(22-14-32)46(53)54/h7-22H,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJFLVSTXVUAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)C(=O)O)C)C5=CC=C(C=C5)C(=O)O)C)C)C6=CC=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid
Reactant of Route 2
5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid
Reactant of Route 4
5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid
Reactant of Route 5
5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid
Reactant of Route 6
5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid

Citations

For This Compound
1
Citations
JP Vizuet Mata - 2021 - utd-ir.tdl.org
Metal-organic frameworks (MOFs) are crystalline materials, characterized for their high surface areas and defined pore architectures. These materials, first synthesized and …
Number of citations: 0 utd-ir.tdl.org

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